Sumanene
Overview
Description
Sumanene is a polycyclic aromatic hydrocarbon that has garnered significant scientific interest due to its unique bowl-shaped structure. The name “this compound” is derived from the Hindi and Sanskrit word “Suman,” meaning “sunflower,” reflecting its structural resemblance to the flower. This compound can be considered a fragment of buckminsterfullerene, featuring a benzene ring core surrounded by alternating benzene and cyclopentadiene rings .
Mechanism of Action
Target of Action
Sumanene, a polycyclic aromatic hydrocarbon , primarily targets caesium (Cs) salts in aqueous solutions . The compound has been used to create a magnetic nanoadsorbent that can efficiently and selectively remove caesium salts .
Mode of Action
This compound interacts with its target by forming a complex with caesium cations . This interaction is facilitated by the unique bowl shape of this compound, which allows it to encapsulate the guest ion with its concave sites . This compound is covalently immobilized onto the surface of cobalt nanomagnets to create a magnetic nanoadsorbent .
Biochemical Pathways
The compound’s ability to selectively bind and remove caesium salts suggests it may influence pathways related to caesium metabolism or toxicity .
Pharmacokinetics
Its use as a nanoadsorbent suggests it may have unique distribution and excretion profiles .
Result of Action
The primary result of this compound’s action is the removal of caesium salts from aqueous solutions . This can be particularly useful in environments contaminated with radioactive caesium, such as those affected by nuclear disasters .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with caesium cations suggests that its action may be affected by the concentration of these ions in the environment . Additionally, the use of this compound as a nanoadsorbent indicates that its action may be influenced by factors such as temperature, pH, and the presence of other ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sumanene typically begins with norbornadiene, which is converted into a stannane through the action of n-butyllithium, dibromoethane, and tributyltinchloride. This stannane undergoes an Ullmann reaction with copper(I) thiophene-2-carboxylate to form the benzene core. The methylene bridges created in this process migrate in a tandem ring-opening metathesis and ring-closing metathesis facilitated by the Grubbs’ catalyst. The final structure is obtained through oxidation by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthetic routes described above provide a foundation for potential large-scale synthesis. The use of efficient catalysts and optimized reaction conditions could facilitate the industrial production of this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Sumanene undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique bowl-shaped structure allows for selective functionalization at the benzylic positions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives, including trimethylsilyl derivatives.
Scientific Research Applications
Sumanene has a wide range of scientific research applications due to its unique structural and electronic properties:
Comparison with Similar Compounds
Corannulene: Another bowl-shaped polycyclic aromatic hydrocarbon, but with a different arrangement of carbon atoms.
Triazasumanene: An isoelectronic heteroanalogue of this compound, featuring nitrogen atoms in place of some carbon atoms.
Uniqueness of this compound: this compound’s unique bowl-shaped structure and the presence of benzylic positions available for functionalization set it apart from other similar compounds. This structural feature allows for selective reactions and the formation of stable complexes, making this compound a versatile compound in various scientific applications .
Properties
IUPAC Name |
heptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1(20),2,4(19),6(18),7,9(17),11(16),12,14-nonaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYKPMSXBVTRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894120 | |
Record name | Sumanene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151253-59-7 | |
Record name | 4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151253-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sumanene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151253597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sumanene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUMANENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2KR8MQM9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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